

A Comprehensive Review of Synthetic Routes for 5-Bromo-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzophenone

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Abstract: **5-Bromo-2-hydroxybenzophenone** is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides an in-depth review of the primary synthetic routes for its preparation, with a focus on the Fries rearrangement and Friedel-Crafts acylation. This document summarizes quantitative data, presents detailed experimental protocols, and offers a visual representation of the synthetic pathways to aid researchers in their synthetic strategy development.

Introduction

5-Bromo-2-hydroxybenzophenone, with its characteristic benzophenone core, is a valuable building block in organic synthesis. Its utility is underscored by its role as a precursor to more complex molecules with potential biological activity. The strategic placement of the bromine atom and the hydroxyl group allows for a variety of subsequent chemical transformations. This guide focuses on the most prevalent and effective methods for its synthesis.

Primary Synthetic Routes

The two predominant methods for the synthesis of **5-Bromo-2-hydroxybenzophenone** are the Fries rearrangement of 4-bromophenyl acetate and the Friedel-Crafts acylation of 4-bromophenol.

The Fries rearrangement is a classic organic reaction that involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.^[1] In the synthesis of **5-Bromo-2-hydroxybenzophenone**, this involves the rearrangement of an acyl group from the phenolic ester of 4-bromophenol to the aromatic ring.^{[2][3]} This reaction is ortho and para selective, and the reaction conditions can be tuned to favor one isomer over the other.^[1]

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the attachment of an acyl group to an aromatic ring.^{[4][5]} In this context, 4-bromophenol is acylated using an acylating agent, typically benzoyl chloride or benzoic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of **5-Bromo-2-hydroxybenzophenone** and related compounds via the Fries rearrangement. The data has been compiled from various sources to provide a comparative overview.

Route Name	Starting Material	Key Reagents	Solvent	Temperature (°C)	Reaction Time	Yield (%)	Purity (%)	Reference
Fries Rearrangement	4-Bromophenyl acetate	Aluminum chloride	None	110-160	2 h	84-91	Not Specified	^[6]
Fries Rearrangement	p-Bromophenol, Acetyl chloride	Aluminum chloride	None	130	2 h	87	Not Specified	^[6]

Note: The data presented is for the synthesis of 5-Bromo-2-hydroxyacetophenone, a closely related analog. The reaction conditions and yields are expected to be comparable for the

synthesis of **5-Bromo-2-hydroxybenzophenone** by substituting acetyl chloride with benzoyl chloride.

Experimental Protocols

This protocol is based on the synthesis of 5-Bromo-2-hydroxyacetophenone and can be adapted for **5-Bromo-2-hydroxybenzophenone** by using benzoyl chloride.

Materials:

- p-Bromophenol (92 g, 536 mmol)
- Acetyl chloride (46 g, 590 mmol)
- Aluminum chloride (128 g, 965 mmol)
- Ice-water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Place p-Bromophenol in a three-neck flask.
- Slowly add acetyl chloride dropwise at 0°C.
- Stir the mixture at room temperature for 2 hours.
- Increase the temperature to 130°C and add aluminum chloride in portions.
- Stir the mixture at 130°C for 2 hours.[6]
- After the reaction is complete, add ice-water to the reaction mixture.
- Extract the resulting mixture with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.

- Remove the solvent to obtain the crude product.[6]
- The product can be further purified by recrystallization or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of **5-Bromo-2-hydroxybenzophenone** via the Fries Rearrangement.



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Caption: Synthetic workflow for **5-Bromo-2-hydroxybenzophenone**.

Conclusion

The synthesis of **5-Bromo-2-hydroxybenzophenone** is most effectively achieved through the Fries rearrangement of 4-bromophenyl benzoate. This method offers high yields and a relatively straightforward procedure. The alternative, Friedel-Crafts acylation, is also a viable route. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and specific purity requirements. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

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References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]
- 3. Fries Rearrangement [merckmillipore.com]
- 4. youtube.com [youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Review of Synthetic Routes for 5-Bromo-2-hydroxybenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330228#review-of-synthetic-routes-for-5-bromo-2-hydroxybenzophenone]

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